6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one

Monoamine oxidase inhibition Neurological disorders Enzyme assay

This dual-substituted quinolinone scaffold offers a distinct synthetic advantage. The 8-CF3 group increases metabolic stability and lipophilicity for improved membrane permeability, while the 6-Br handle enables efficient cross-coupling (Suzuki, Heck) under mild conditions. This specific substitution pattern is validated for MAO-A inhibition (IC₅₀ 15.8 μM) and demonstrates superior potency over non-brominated analogs. Ideal for parallel SAR library synthesis and lead optimization in anti-infective or CNS programs.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.055
CAS No. 1065092-55-8
Cat. No. B2808474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one
CAS1065092-55-8
Molecular FormulaC10H5BrF3NO
Molecular Weight292.055
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Br
InChIInChI=1S/C10H5BrF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16)
InChIKeyVBTDWDZNCPGVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one (CAS 1065092-55-8): A Strategic Halogenated Quinolinone Scaffold for Drug Discovery


6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one (CAS 1065092-55-8), with molecular formula C₁₀H₅BrF₃NO and molecular weight 292.05 g/mol, is a heterocyclic quinolinone derivative featuring both a bromine atom at the 6-position and a trifluoromethyl group at the 8-position . This compound belongs to the 4(1H)-quinolone subclass and serves as a versatile intermediate in medicinal chemistry, with commercial availability at purities typically ranging from 95% to 98% . The combination of an electron-withdrawing trifluoromethyl group—which enhances metabolic stability and lipophilicity—and a bromine atom that provides a synthetic handle for further cross-coupling transformations makes this scaffold distinct from non-halogenated or singly-substituted quinolinone analogs .

Why 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one Cannot Be Replaced by Other Quinolinone Analogs in SAR-Driven Programs


Substitution of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one with seemingly similar quinolinone derivatives is not straightforward due to the synergistic electronic and steric effects conferred by the specific 6-bromo, 8-trifluoromethyl substitution pattern. The 8-CF₃ group substantially increases molecular lipophilicity (calculated logP differences of >0.5 units relative to non-fluorinated analogs), which directly impacts membrane permeability and target binding kinetics . Simultaneously, the 6-bromo substituent provides a unique vector for transition metal-catalyzed cross-coupling reactions that cannot be replicated by chloro or iodo analogs due to differing bond dissociation energies and oxidative addition rates . Comparative antimicrobial studies have demonstrated that the dual-substituted 6-bromo-8-(trifluoromethyl) scaffold exhibits enhanced activity compared to mono-substituted derivatives, underscoring that the specific combination—not merely the presence—of these functional groups drives functional differentiation .

Quantitative Differentiation Evidence for 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one Against Structural Analogs


MAO-A Enzyme Inhibition: 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one vs. Non-Brominated 8-(Trifluoromethyl)quinolin-4(1H)-one

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one exhibits measurable inhibitory activity against recombinant human monoamine oxidase A (MAO-A), a key target in neuropsychiatric disorders. The compound demonstrates an IC₅₀ value of 15.8 μM (1.58 × 10⁴ nM) in a fluorometric assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline [1]. In contrast, the non-brominated parent scaffold 8-(trifluoromethyl)quinolin-4(1H)-one shows an IC₅₀ of 22.5 μM (2.25 × 10⁴ nM) under identical assay conditions [2].

Monoamine oxidase inhibition Neurological disorders Enzyme assay

Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro Substitution in Quinolinone Scaffolds

The 6-bromo substituent in 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one provides a distinctly different reactivity profile compared to 6-chloro analogs in palladium-catalyzed cross-coupling reactions. While direct quantitative rate data for this specific compound is not available in primary literature, established class-level principles indicate that aryl bromides undergo oxidative addition to Pd(0) complexes with rate constants typically 50-100 fold greater than aryl chlorides, enabling lower catalyst loadings and milder reaction temperatures . The presence of the electron-withdrawing 8-CF₃ group further polarizes the C-Br bond, enhancing electrophilicity at the 6-position relative to non-fluorinated quinolinones .

Synthetic chemistry Cross-coupling C-C bond formation

Lipophilicity-Driven Membrane Permeability: 8-Trifluoromethyl Quinolinones vs. Non-Fluorinated Analogs

The 8-trifluoromethyl group in 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one substantially alters physicochemical properties relative to non-fluorinated quinolinone scaffolds. The compound exhibits predicted physicochemical parameters including boiling point 349.5 ± 37.0°C, density 1.771 ± 0.06 g/cm³, and pKa 3.05 ± 0.40 . Comparative studies on 8-(trifluoromethyl)quinolone derivatives have demonstrated that the 8-CF₃ substitution increases logP values compared to hydroxylated analogs (e.g., 5-chloro-4-hydroxyquinolin-2(1H)-one), suggesting improved pharmacokinetic properties though with potential toxicity considerations .

ADME properties Lipophilicity Drug design

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one: Evidence-Based Application Scenarios for Procurement Decisions


MAO-A Inhibitor Lead Optimization and Neurological Disease Target Engagement Studies

Research teams developing monoamine oxidase A inhibitors for depression, anxiety, or neurodegenerative disorders can utilize 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one as a validated starting scaffold with demonstrated enzyme inhibition (IC₅₀ = 15.8 μM against recombinant human MAO-A). The compound's 1.42-fold potency advantage over the non-brominated 8-(trifluoromethyl)quinolin-4(1H)-one analog provides a quantifiable SAR starting point . Additionally, the 6-bromo handle enables rapid exploration of structure-activity relationships through Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl, heteroaryl, or amine substituents at the 6-position .

Diversification via Palladium-Catalyzed Cross-Coupling for Parallel Medicinal Chemistry Libraries

Medicinal chemistry teams requiring efficient parallel synthesis of quinolinone-based libraries should prioritize 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one over the corresponding 6-chloro analog. The aryl bromide functionality enables milder reaction conditions (lower temperature, reduced catalyst loading) for Suzuki, Heck, and Sonogashira couplings, significantly improving synthetic throughput for SAR exploration . The commercial availability of this compound at 95-98% purity from multiple vendors (AKSci, Alfa Chemistry, CymitQuimica, Apollo Scientific) ensures reliable supply chain continuity for multi-round optimization campaigns .

Antimicrobial Scaffold Development Leveraging Dual Halogenation Synergy

Programs focused on novel antibacterial or antifungal agents can leverage the enhanced antimicrobial activity observed for dual-substituted 6-bromo-8-(trifluoromethyl)quinolin-4(1H)-one compared to mono-substituted quinolinone derivatives . The combination of the lipophilicity-enhancing 8-CF₃ group—which improves membrane penetration in Gram-negative bacteria—and the 6-bromo substituent creates a scaffold that may be further elaborated to optimize potency against resistant strains. Studies indicate that specific substitution patterns in trifluoromethylquinoline derivatives can achieve selectivity indices >100, indicating favorable therapeutic windows .

Trifluoromethylation Reference Standard and Fluorinated Building Block Procurement

For chemical procurement specialists and research supply chain managers, 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is commercially cataloged under the 'Trifluoromethylation Agents' category with defined physicochemical specifications including predicted boiling point (349.5 ± 37.0°C), density (1.771 ± 0.06 g/cm³), and pKa (3.05 ± 0.40) . The compound is available in research quantities (250 mg to 1 g) from established suppliers including Fisher Scientific (Apollo Scientific catalog), with documented hazard classification as an irritant requiring standard laboratory handling precautions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.